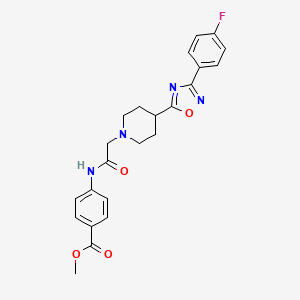

2-(Thiophen-2-yl)ethanethioamide

Vue d'ensemble

Description

2-(Thiophen-2-yl)ethanethioamide is an aromatic amine . It has a molecular formula of C6H7NS2 and a molecular weight of 157.26 .

Synthesis Analysis

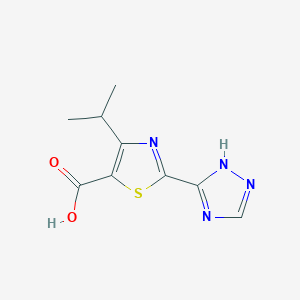

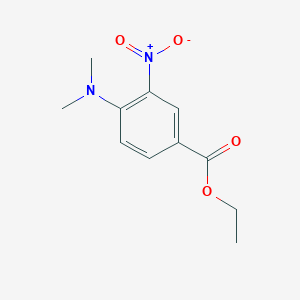

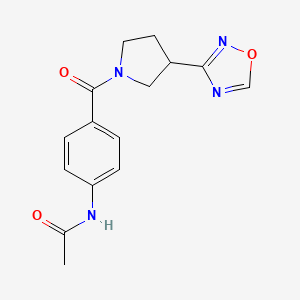

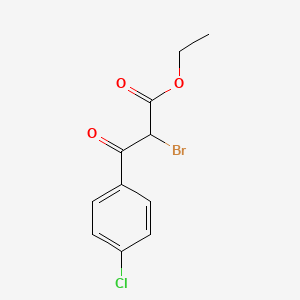

The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction .Molecular Structure Analysis

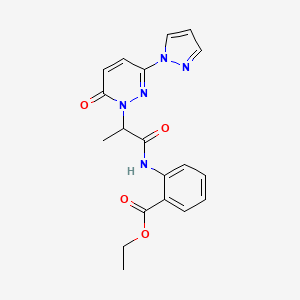

The molecular structure of this compound consists of a thiophene ring attached to an ethanethioamide group . The thiophene ring is a five-membered heterocyclic compound that contains one sulfur atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with α-bromoketones in the presence of a base to form thioethers .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : 2-(Thiophen-2-yl)ethanamine, a related compound, has been synthesized through various processes including Knoevenagel-Doebner condensation and Hoffman rearrangement, demonstrating the chemical versatility of thiophene derivatives (Wei Yun-yang, 2007).

Crystal Structure Analysis : The crystal structure of related thiophene derivatives has been established through spectral analysis and X-ray diffraction studies, indicating the importance of structural analysis in understanding these compounds (P. Sharma et al., 2016).

Application in Material Science

Optoelectronic Applications : Thiophene derivatives have been used in the development of novel coumarin sensitizers for dye-sensitized solar cells, showing the potential of these compounds in renewable energy technologies (Liang Han et al., 2015).

Electroactive Polymers : The synthesis of polymers containing thiophene units for potential use in light-emitting diodes (LEDs) has been explored, highlighting the role of thiophene derivatives in advanced material applications (A. Aydın & I. Kaya, 2012).

Medicinal Chemistry and Bioactivity

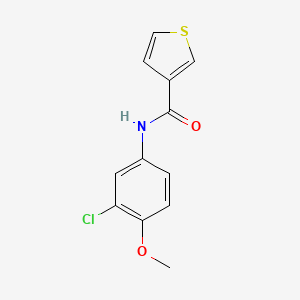

Antimicrobial Activity : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been shown to have effective antibacterial activity, demonstrating the potential of thiophene derivatives in medicinal chemistry (Sukriye Cakmak et al., 2022).

Anticancer Activity : Certain thiophene-2-carboxaldehyde derivatives have shown promising anticancer activity, indicating the therapeutic potential of these compounds (M. Shareef et al., 2016).

Orientations Futures

Thiophene-based analogs, such as 2-(Thiophen-2-yl)ethanethioamide, have attracted significant interest from scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry for the development of advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient synthesis methods.

Mécanisme D'action

Target of Action

The primary targets of 2-(Thiophen-2-yl)ethanethioamide are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) which have been regarded as promising targets for the treatment of cancer .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity. This inhibition disrupts the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, especially in cancer cells .

Biochemical Pathways

The compound primarily affects the PI3K/Akt/mTOR pathway. By inhibiting PI3K and mTOR, the compound disrupts this pathway, leading to reduced cell survival and proliferation. This can lead to the death of cancer cells and a reduction in tumor size .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell survival and proliferation. This can result in the death of cancer cells and a reduction in tumor size .

Propriétés

IUPAC Name |

2-thiophen-2-ylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKDARXVJHRFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)

![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)

![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)

![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)